5-(3-Aminophenyl)picolinic acid 5-(3-Aminophenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 1261896-52-9
VCID: VC11753279
InChI: InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,13H2,(H,15,16)
SMILES: C1=CC(=CC(=C1)N)C2=CN=C(C=C2)C(=O)O
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

5-(3-Aminophenyl)picolinic acid

CAS No.: 1261896-52-9

Cat. No.: VC11753279

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Aminophenyl)picolinic acid - 1261896-52-9

Specification

CAS No. 1261896-52-9
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 5-(3-aminophenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,13H2,(H,15,16)
Standard InChI Key BVACGTUHDQGCRT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C2=CN=C(C=C2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)N)C2=CN=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

5-(3-Aminophenyl)picolinic acid (CAS: 1261960-62-6) is a heterocyclic compound with the molecular formula C17H18N2O4\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4} and a molecular weight of 314.34 g/mol . The structure comprises a picolinic acid moiety (a pyridine ring with a carboxylic acid group at the 2-position) linked to a 3-aminophenyl group via a carbon chain. The presence of both aromatic amine and carboxylic acid functional groups suggests potential for hydrogen bonding and metal chelation, properties common to bioactive picolinates .

Key Structural Features:

  • Pyridine Core: The six-membered aromatic ring with nitrogen at the 1-position provides a rigid planar structure.

  • Carboxylic Acid Substituent: Positioned at the 2-carbon of the pyridine ring, this group enhances solubility and enables salt formation.

  • 3-Aminophenyl Side Chain: The benzene ring with an amine group at the meta position introduces reactivity for further functionalization, such as acylation or conjugation .

Synthesis and Methodological Approaches

While no direct synthesis protocol for 5-(3-Aminophenyl)picolinic acid is documented in the provided sources, analogous pathways for picolinic acid derivatives offer plausible routes. A common strategy involves nitration followed by reduction to introduce the amine group, as demonstrated in the synthesis of 3-hydroxy-N-nitro-picolinamide .

Hypothetical Synthesis Pathway:

  • Nitration of Picolinic Acid:

    • Picolinic acid is treated with a nitrating agent (e.g., HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) to introduce a nitro group at the 5-position.

    • Example: Nitration of 3-hydroxy-picolinamide under controlled temperatures (0–25°C) yields nitro derivatives with 70% efficiency .

  • Coupling with 3-Aminophenyl Groups:

    • The nitro intermediate undergoes Ullmann or Buchwald-Hartwig coupling with 3-aminophenyl boronic acid to form the aryl-amine linkage.

    • Similar reactions in patent US3228950A utilize aromatic amines (e.g., aniline, morpholine) for nucleophilic substitution .

  • Hydrolysis and Purification:

    • Acidic or basic hydrolysis removes protecting groups (e.g., BOC), followed by recrystallization from solvents like isopropanol .

Table 1: Comparative Synthetic Conditions for Picolinic Acid Derivatives

Reaction StepReagents/ConditionsYield (%)Reference
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–25°C70
Amine CouplingPd catalysis, 60–80°C65–85
CrystallizationIsopropanol, −20°C90

Physicochemical and Spectroscopic Properties

Experimental data for 5-(3-Aminophenyl)picolinic acid are sparse, but extrapolations from structural analogs provide insights:

Physicochemical Parameters:

  • Solubility: Likely polar due to carboxylic acid and amine groups; soluble in DMSO, methanol, and aqueous buffers at pH > 5 .

  • Melting Point: Unreported for this compound, but similar picolinates (e.g., 3-hydroxy-N-methyl-picolinamide) melt at 66–67°C .

  • Stability: Susceptible to oxidation at the amine group; storage under inert atmosphere recommended .

Spectroscopic Characterization:

  • IR Spectroscopy: Expected peaks at ~1700 cm1^{-1} (C=O stretch), ~3300 cm1^{-1} (N-H stretch), and 1600 cm1^{-1} (aromatic C=C) .

  • NMR: 1H^1\text{H} NMR would show multiplet signals for pyridine protons (δ 7.5–8.5 ppm) and aromatic amine protons (δ 6.5–7.2 ppm) .

CompoundActivityMechanismReference
3-Hydroxy-N-nitro-picolinamideAntibacterialMetal ion chelation
Picolinic acidImmunomodulatoryIFN-γ synergy, MIP induction
Halauxifen-methylHerbicidalAuxin receptor antagonism

Research Gaps and Future Directions

Current limitations in understanding 5-(3-Aminophenyl)picolinic acid include:

  • Synthetic Optimization: No reported yields or scalability data for its synthesis.

  • Biological Screening: Absence of in vitro or in vivo toxicity/efficacy studies.

  • Mechanistic Studies: Role of the 3-aminophenyl group in target binding remains unexplored.

Future research should prioritize:

  • Development of robust synthetic protocols with >80% yield.

  • Screening against agricultural pests and human disease models.

  • Computational modeling to predict binding affinities for auxin receptors or metalloenzymes.

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